Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate
Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a dichlorobenzoate ester. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . The resulting Boc-protected amine is then reacted with methyl 2,6-dichlorobenzoate under suitable conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzoate moiety can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection: Reagents such as TFA or HCl in solvents like dichloromethane or methanol are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoates.
Deprotection: The major product is the free amine derivative of the compound.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate involves its reactivity as a protected amine. The Boc group provides stability during synthetic transformations and can be selectively removed to reveal the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((tert-butoxycarbonyl)amino)methylbenzoate: Similar structure but with a different substitution pattern on the benzene ring.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis and share the Boc protection strategy.
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate is unique due to the presence of both the Boc-protected amine and the dichlorobenzoate ester, which confer distinct reactivity and stability properties. This combination makes it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
methyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(18)16-7-5-8(14)10(9(15)6-7)11(17)19-4/h5-6H,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNKMOCFPSSXHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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